ethyl 3-(3,4-dimethoxyphenyl)-7-[(methylsulfonyl)oxy]-4-oxo-4H-chromene-2-carboxylate
CAS No.: 610759-23-4
Cat. No.: VC21421155
Molecular Formula: C21H20O9S
Molecular Weight: 448.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 610759-23-4 |
|---|---|
| Molecular Formula | C21H20O9S |
| Molecular Weight | 448.4g/mol |
| IUPAC Name | ethyl 3-(3,4-dimethoxyphenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate |
| Standard InChI | InChI=1S/C21H20O9S/c1-5-28-21(23)20-18(12-6-9-15(26-2)17(10-12)27-3)19(22)14-8-7-13(11-16(14)29-20)30-31(4,24)25/h6-11H,5H2,1-4H3 |
| Standard InChI Key | LEDKWWMSQIQKFV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)C3=CC(=C(C=C3)OC)OC |
| Canonical SMILES | CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)C3=CC(=C(C=C3)OC)OC |
Introduction
Chemical Identity and Structural Features
Ethyl 3-(3,4-dimethoxyphenyl)-7-[(methylsulfonyl)oxy]-4-oxo-4H-chromene-2-carboxylate belongs to the chromene family, specifically the 4H-chromene derivatives. The compound has a defined chemical identity with distinctive molecular characteristics as outlined in Table 1.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₁H₂₀O₉S |
| Molecular Weight | 448.44 g/mol |
| CAS Registry Number | 610759-23-4 |
| Classification | 4H-chromene derivative |
| Core Structure | 4-oxo-4H-chromene |
The molecule features a 4H-chromene core with several key structural components: a 3,4-dimethoxyphenyl group at position 3, an ethyl carboxylate group at position 2, and a methylsulfonyloxy group at position 7. The 4-oxo group is characteristic of this class of chromenes, contributing to the compound's reactivity profile . The presence of multiple oxygen-containing functional groups suggests potential for hydrogen bonding and specific biological interactions.
Physical and Chemical Properties
Physical Characteristics
While specific physical data for this exact compound is limited in the available literature, typical chromene derivatives share certain physical characteristics. Based on structural similarity to reported compounds such as ethyl coumarin-3-carboxylate, this compound likely exists as a crystalline solid at room temperature .
The multiple oxygen-containing functional groups in this molecule suggest it would have limited water solubility but reasonable solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. The presence of the methylsulfonyloxy group may enhance its stability and solubility profile compared to simpler chromene derivatives.
Chemical Reactivity
The chemical reactivity of ethyl 3-(3,4-dimethoxyphenyl)-7-[(methylsulfonyl)oxy]-4-oxo-4H-chromene-2-carboxylate can be predicted based on its functional groups. The ester group (ethyl carboxylate) is susceptible to hydrolysis under both acidic and basic conditions, potentially yielding the corresponding carboxylic acid derivative . The 4-oxo group is an important reactivity center, allowing for potential interactions with nucleophiles.
The methylsulfonyloxy group at position 7 represents a good leaving group, making this site prone to nucleophilic substitution reactions. This feature could be exploited in chemical modifications to produce various derivatives with potentially enhanced biological activities.
Synthetic Approaches
General Synthesis Pathways for Chromene Derivatives
The synthesis of complex chromene derivatives like ethyl 3-(3,4-dimethoxyphenyl)-7-[(methylsulfonyl)oxy]-4-oxo-4H-chromene-2-carboxylate typically follows established routes for chromene scaffold construction. One common approach involves the Knoevenagel condensation between aromatic aldehydes and active methylene compounds, followed by cyclization .
For chromene-3-carboxylate derivatives, synthetic pathways often involve initial formation of arylidene from the Knoevenagel condensation between aromatic aldehydes and substituted esters, followed by Michael addition reactions. As described in related research, "The mechanism reaction occurs via an in situ initial formation of the arylidene of substituted ester, containing the electron-poor C=C double bond, from the Knoevenagel condensation between aromatic aldehydes and substituted ester by loss of water molecules" .
Proposed Synthetic Route for Target Compound
A potential synthetic strategy for ethyl 3-(3,4-dimethoxyphenyl)-7-[(methylsulfonyl)oxy]-4-oxo-4H-chromene-2-carboxylate would likely involve:
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Preparation of a suitable 7-hydroxy-4H-chromene derivative
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Introduction of the 3,4-dimethoxyphenyl group at position 3
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Esterification at position 2 to introduce the ethyl carboxylate group
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Selective methylsulfonylation of the hydroxyl group at position 7
The reaction would require careful temperature control and selective protection/deprotection strategies to achieve the desired regioselectivity. Spectroscopic analysis including IR, NMR, and mass spectrometry would be essential for confirming successful synthesis, as is typical for chromene derivatives .
Analytical Characterization
Spectroscopic Properties
Spectroscopic characterization is crucial for confirming the identity and purity of chromene derivatives. Based on reported data for similar compounds, the following spectroscopic features would be expected for ethyl 3-(3,4-dimethoxyphenyl)-7-[(methylsulfonyl)oxy]-4-oxo-4H-chromene-2-carboxylate:
Infrared (IR) Spectroscopy:
Key absorption bands would likely include those for the ester carbonyl (~1700-1740 cm⁻¹), the 4-oxo group (~1650-1680 cm⁻¹), and the C-O-C stretching vibrations of the methoxy groups (~1250-1270 cm⁻¹) and the methylsulfonyloxy group (~1350-1370 cm⁻¹ and ~1150-1170 cm⁻¹) .
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methoxy groups (likely as singlets at ~3.8-4.0 ppm), the ethyl ester group (quartet and triplet at ~4.2 and ~1.3 ppm respectively), and the methylsulfonyl group (likely a singlet at ~3.0-3.2 ppm) .
Mass Spectrometry
Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 448, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include losses of the ethyl group, the methylsulfonyl group, and other characteristic fragments of the chromene core structure .
Structure-Activity Relationships
Understanding the relationship between chemical structure and biological activity is crucial for developing optimized derivatives. For ethyl 3-(3,4-dimethoxyphenyl)-7-[(methylsulfonyl)oxy]-4-oxo-4H-chromene-2-carboxylate, several structural features merit consideration:
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The 4-oxo-4H-chromene core: This scaffold is known to confer biological activities including antihistaminic and anti-inflammatory properties
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The 3,4-dimethoxyphenyl substituent: This group often enhances pharmacological activities through specific receptor interactions
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The methylsulfonyloxy group at position 7: This group may influence both the compound's reactivity and its biological effects, potentially serving as a bioisostere for phosphate groups in certain biological contexts
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The ethyl carboxylate at position 2: This group may contribute to binding affinity for specific biological targets and influences the compound's lipophilicity
The strategic arrangement of these functional groups creates a unique molecular architecture that may interact with multiple biological targets, suggesting potential polypharmacological applications.
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